molecular formula C14H14BrN B1620487 3-Bromo-4'-dimethylaminobiphenyl CAS No. 844856-55-9

3-Bromo-4'-dimethylaminobiphenyl

Cat. No.: B1620487
CAS No.: 844856-55-9
M. Wt: 276.17 g/mol
InChI Key: SWNJUROMDSKNPG-UHFFFAOYSA-N
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Description

3-Bromo-4’-dimethylaminobiphenyl is an organic compound with the molecular formula C14H14BrN. It is a biphenyl derivative where a bromine atom is substituted at the 3-position and a dimethylamino group is substituted at the 4’-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4’-dimethylaminobiphenyl typically involves the bromination of 4’-dimethylaminobiphenyl. One common method is the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. For example, the reaction can be carried out in a solvent like chloroform or acetic acid, with the temperature carefully controlled to ensure selective bromination at the desired position .

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-4’-dimethylaminobiphenyl may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4’-dimethylaminobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biphenyl derivative with a new substituent at the position previously occupied by the bromine atom .

Scientific Research Applications

3-Bromo-4’-dimethylaminobiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4’-dimethylaminobiphenyl involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary, but typically involve binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-4’-dimethylaminobiphenyl
  • 3-Chloro-4’-dimethylaminobiphenyl
  • 3-Bromo-4’-methoxyaminobiphenyl

Uniqueness

3-Bromo-4’-dimethylaminobiphenyl is unique due to the specific positioning of the bromine and dimethylamino groups, which confer distinct chemical reactivity and physical properties. This makes it particularly useful in certain synthetic applications and research contexts where other similar compounds may not be as effective .

Properties

IUPAC Name

4-(3-bromophenyl)-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN/c1-16(2)14-8-6-11(7-9-14)12-4-3-5-13(15)10-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNJUROMDSKNPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373644
Record name 3-Bromo-4'-dimethylaminobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844856-55-9
Record name 3-Bromo-4'-dimethylaminobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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